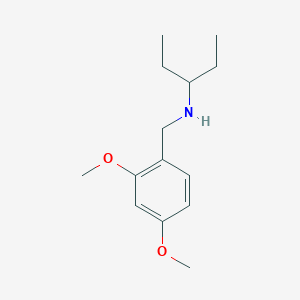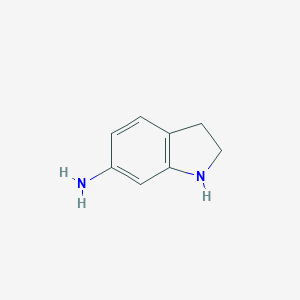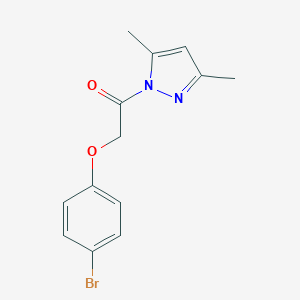
2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone, also known as BDP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. In agriculture, 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone has been studied for its ability to inhibit the growth of certain plant pathogens, making it a potential candidate for use as a pesticide. In materials science, 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone has been studied for its potential use as a building block for the synthesis of new materials with desirable properties.
Mécanisme D'action
The exact mechanism of action of 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which can lead to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
Studies have shown that 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone can reduce inflammation and pain in animal models. It has also been shown to have antifungal and antibacterial properties. However, further research is needed to fully understand the biochemical and physiological effects of 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone. One area of interest is the development of new pain medications based on 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone. Another area of interest is the use of 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone as a pesticide in agriculture. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone, as well as its potential applications in materials science.
Méthodes De Synthèse
2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone can be synthesized through a two-step process. First, 4-bromophenol is reacted with potassium carbonate in dimethylformamide to form potassium 4-bromophenoxide. This is then reacted with 3,5-dimethylpyrazole-1-carboxylic acid chloride in the presence of triethylamine to form 2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone.
Propriétés
Numéro CAS |
6047-27-4 |
|---|---|
Nom du produit |
2-(4-Bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone |
Formule moléculaire |
C13H13BrN2O2 |
Poids moléculaire |
309.16 g/mol |
Nom IUPAC |
2-(4-bromophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C13H13BrN2O2/c1-9-7-10(2)16(15-9)13(17)8-18-12-5-3-11(14)4-6-12/h3-7H,8H2,1-2H3 |
Clé InChI |
VBJUOYHVGKACGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)COC2=CC=C(C=C2)Br)C |
SMILES canonique |
CC1=CC(=NN1C(=O)COC2=CC=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187321.png)
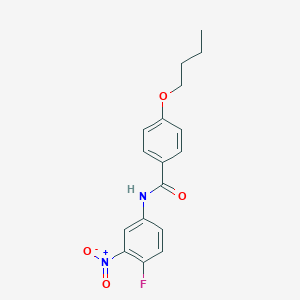



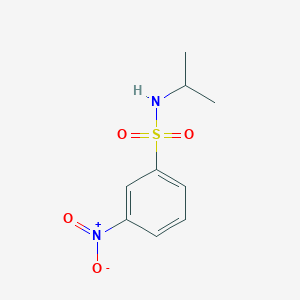
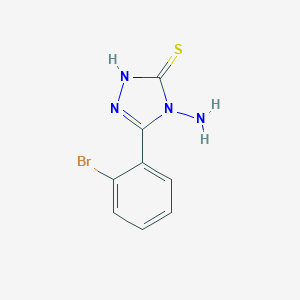
![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-5-yl)phenyl]methyl]hydrazinyl]-3-methylsulfanyl-1-oxopropan-2-yl]carbamate](/img/structure/B187334.png)
![Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187336.png)
![N-[4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B187337.png)
![N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B187338.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B187339.png)
